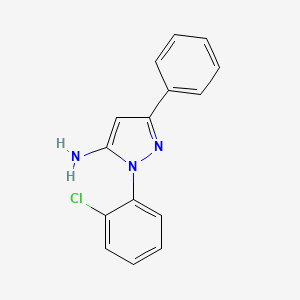

2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole, also known as CPAP, is a phenylpyrazole compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C13H11ClN2 and a molecular weight of 226.69 g/mol. CPAP has a wide range of properties, including being a weak base, having a low melting point, and being soluble in certain organic solvents. It has been studied for its ability to act as a ligand, a chelating agent, and a catalyst in various reactions. In addition, CPAP has been investigated for its potential biomedical applications, such as its ability to inhibit the growth of certain bacteria and fungi.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques : A study by Quiroga et al. (1998) involved the reaction of 5-amino-3-(4-chlorophenyl)-1H-pyrazole with other compounds, which is closely related to the synthesis of pyrazole derivatives similar to 2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole (Quiroga et al., 1998).

- Crystal Structure Analysis : Tu et al. (2005) synthesized a compound related to this compound and conducted X-ray crystal structure analysis to determine its molecular configuration (Tu, Zhu, & Zou, 2005).

Chemical Reactions and Properties

- Reactivity with Nucleophiles : Lont and Plas (2010) explored the reactions of chlorophenyl-pyrazines with nucleophiles, providing insight into the chemical behavior of similar compounds (Lont & Plas, 2010).

- Electrochemical and Photochemical Synthesis : Begley et al. (1974) investigated the electroreduction of 5-(2-Chlorophenyl)-1-phenylpyrazole, a closely related compound, revealing potential applications in synthetic chemistry (Begley, Grimshaw, & Trocha-Grimshaw, 1974).

Biological and Pharmacological Applications

- Anticonvulsant Activity : Lankau et al. (1999) synthesized new 3-amino- and 5-aminopyrazoles, investigating their anticonvulsant effects. This provides a context for the pharmacological potential of related compounds (Lankau et al., 1999).

- Antimicrobial Activities : Behbehani et al. (2011) used 2-arylhydrazononitriles, closely related to this compound, to synthesize a variety of heterocyclic substances with promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Industrial and Material Science Applications

- Corrosion Inhibition : Yadav et al. (2016) studied pyranopyrazole derivatives, similar in structure to this compound, for their efficacy in inhibiting mild steel corrosion, indicating potential industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-5-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSVJASECBRMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)